molecular formula C22H22FN B14347090 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole CAS No. 96757-48-1

1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole

Cat. No.: B14347090
CAS No.: 96757-48-1
M. Wt: 319.4 g/mol
InChI Key: XAGRNKDDQSOSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and selectivity.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

96757-48-1

Molecular Formula

C22H22FN

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydro-4H-indole

InChI

InChI=1S/C22H22FN/c1-22(2)13-12-17-14-20(16-6-4-3-5-7-16)24(21(17)15-22)19-10-8-18(23)9-11-19/h3-11,14H,12-13,15H2,1-2H3

InChI Key

XAGRNKDDQSOSDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.